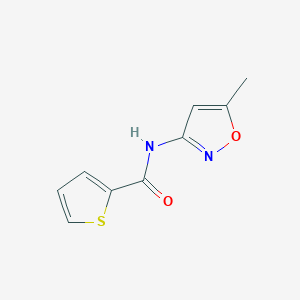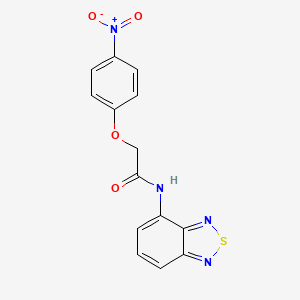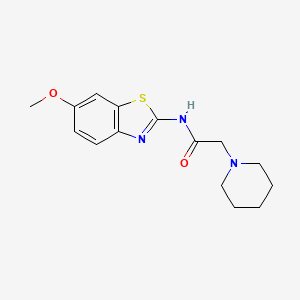
N-(3-chlorophenyl)-N'-isobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorophenyl urea derivatives involves various chemical reactions, often starting with chlorophenyl isocyanate or analogous chlorophenyl compounds. For example, N-p-Chlorophenyl-N′, N′-dimethylurea was synthesized by reacting p-chlorophenyl isocyanate with dimethylamine, showing the versatility of chlorophenyl compounds in creating urea derivatives (Chiang, 1955).
Molecular Structure Analysis
The molecular structure of chlorophenyl urea derivatives can be complex and varies significantly with the substitution pattern on the phenyl ring. X-ray crystallography confirms the absolute configurations and reveals the stereoisomerism in such compounds, providing insights into their 3D structures (Jane et al., 1996).
Chemical Reactions and Properties
Chlorophenyl urea derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. For example, the synthesis of (E)-isobutyl2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives showcases the reactivity of chlorophenyl compounds with hydrazones and their potential as nonlinear optical materials (Anthony et al., 2023).
Physical Properties Analysis
The physical properties of "N-(3-chlorophenyl)-N'-isobutylurea" and similar compounds are crucial for their application and handling. These properties can be influenced by the molecular structure, as seen in the crystal packing and melting points, which are dictated by the molecular symmetry and lattice energy (Gallagher et al., 2022).
Wissenschaftliche Forschungsanwendungen
Biosorption and Wastewater Treatment
A study on the use of a low-cost biosorbent for removing pesticides from wastewater highlighted the potential of lignocellulosic substrates in adsorbing various pesticides, including chlorophenyl derivatives, from contaminated waters. This research suggests that similar compounds to N-(3-chlorophenyl)-N'-isobutylurea might be effectively removed from environmental waters using biosorbent materials, providing a cost-effective method for water purification (Boudesocque et al., 2008).
Enzyme Inhibition and Sensing Applications
Research on thiourea derivatives, which share a functional similarity with urea compounds like N-(3-chlorophenyl)-N'-isobutylurea, demonstrated their efficiency as enzyme inhibitors and mercury sensors. One of the compounds showed significant enzyme inhibition and sensitivity during fluorescence studies for detecting toxic metals. This indicates the potential for developing N-(3-chlorophenyl)-N'-isobutylurea or its derivatives as enzyme inhibitors or components in sensing applications for environmental monitoring or biomedical research (Rahman et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOATSBFXVNNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)


![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)
![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)